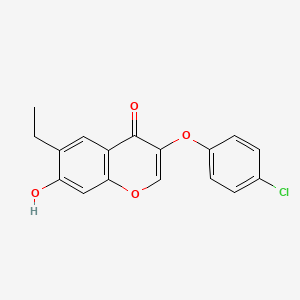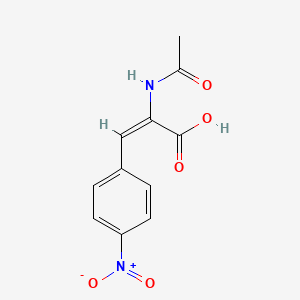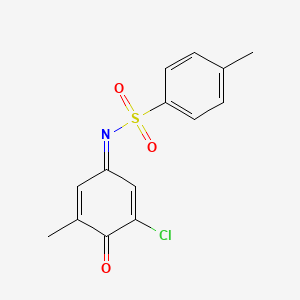![molecular formula C19H21N3O2 B5911657 phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)
phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime, commonly known as PHCCC, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which has been implicated in various neurological disorders.
Wissenschaftliche Forschungsanwendungen
PHCCC has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, depression, and anxiety. PHCCC has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. Additionally, PHCCC has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Wirkmechanismus
PHCCC acts as a positive allosteric modulator of the phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime receptor, which is primarily expressed in the central nervous system. Activation of this compound has been shown to have neuroprotective effects and reduce inflammation in the brain. PHCCC enhances the activity of this compound by increasing the receptor's sensitivity to glutamate, the primary neurotransmitter responsible for excitatory signaling in the brain.
Biochemical and Physiological Effects:
PHCCC has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its neuroprotective and anti-inflammatory effects, PHCCC has been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects in Parkinson's disease. PHCCC has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using PHCCC in lab experiments is its specificity for the phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime receptor. This allows researchers to study the effects of this compound activation without the confounding effects of other receptors. However, one limitation of using PHCCC is its relatively short half-life, which may require frequent dosing in animal models.
Zukünftige Richtungen
There are several potential future directions for research on PHCCC. One area of interest is the development of more potent and selective phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime modulators. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of PHCCC in various neurological disorders. Finally, there is a need for clinical trials to determine the safety and efficacy of PHCCC in humans.
Synthesemethoden
The synthesis of PHCCC involves the reaction of 2-pyridinecarboxaldehyde with cyclohexylamine to form the corresponding imine, followed by reduction with sodium borohydride. The resulting amine is then reacted with phenyl(2-pyridinyl)methanone oxime to form PHCCC.
Eigenschaften
IUPAC Name |
[(E)-[phenyl(pyridin-2-yl)methylidene]amino] N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(21-16-11-5-2-6-12-16)24-22-18(15-9-3-1-4-10-15)17-13-7-8-14-20-17/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,21,23)/b22-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYIYCWXGLMKBR-RELWKKBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)ON=C(C2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)O/N=C(\C2=CC=CC=C2)/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}-2-furamide](/img/structure/B5911574.png)
![N-(4-{[(diaminomethylene)amino]sulfonyl}-2-nitrophenyl)acetamide](/img/structure/B5911580.png)


![3-ethyl-5-[4-(methylthio)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5911624.png)



![7-hydroxy-6-[(2,5,5-trimethyl-1-cyclohexen-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)
![4-[(5-methyl-2-furyl)methylene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5911659.png)

![1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5911670.png)

